![molecular formula C9H8N2O B1358200 3-cyano-N-methylbenzamide CAS No. 363186-09-8](/img/structure/B1358200.png)
3-cyano-N-methylbenzamide
Overview
Description
3-cyano-N-methylbenzamide is a specialty product for proteomics research . It has an empirical formula of C9H8N2O and a molecular weight of 160.17 .
Synthesis Analysis
The synthesis of cyanoacetamides, which includes 3-cyano-N-methylbenzamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of 3-cyano-N-methylbenzamide is represented by the SMILES stringN#CC1=CC=CC(C(NC)=O)=C1
. Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
3-cyano-N-methylbenzamide appears as a solid crystalline powder. It has a predicted density of 1.16 g/cm3 and a predicted refractive index of n20D 1.56 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-cyano-N-methylbenzamide: is a key precursor in the synthesis of various heterocyclic compounds. Its cyano and amide groups are reactive sites that can undergo cyclization reactions to form diverse heterocyclic frameworks. These frameworks are often found in pharmaceuticals and agrochemicals due to their biological activity .
Biological Activity Studies
This compound has been used in the study of biological activities, such as enzyme inhibition and receptor binding. The cyano group, in particular, can mimic the natural substrates of enzymes or the ligands of receptors, making 3-cyano-N-methylbenzamide a valuable tool in biochemical research .
Material Science
In material science, 3-cyano-N-methylbenzamide can be utilized to modify the properties of polymers and resins. By incorporating this compound into polymer chains, researchers can alter the thermal stability, rigidity, and other physical properties of the material .
Organic Synthesis
As an intermediate in organic synthesis, 3-cyano-N-methylbenzamide is involved in various carbon-carbon and carbon-nitrogen bond-forming reactions. Its versatility allows for the construction of complex organic molecules with potential applications in medicinal chemistry .
Proteomics Research
This compound is also a specialty product for proteomics research. It can be used to modify peptides and proteins, which is essential for understanding protein function and interaction in biological systems .
Chemical Intermediate
3-cyano-N-methylbenzamide: serves as a chemical intermediate in the production of more complex molecules. Its reactivity enables it to be a starting point for the synthesis of a wide range of chemical entities .
Analytical Chemistry
In analytical chemistry, derivatives of 3-cyano-N-methylbenzamide can be used as standards or reagents in chromatography and spectrometry. This aids in the quantification and identification of substances in complex mixtures .
Agricultural Chemistry
Lastly, in agricultural chemistry, 3-cyano-N-methylbenzamide derivatives can be explored for the development of new pesticides and herbicides. The cyano group’s reactivity can lead to compounds with specific modes of action against pests and weeds .
Safety And Hazards
properties
IUPAC Name |
3-cyano-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGRILKXIBCQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622010 | |
Record name | 3-Cyano-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-methylbenzamide | |
CAS RN |
363186-09-8 | |
Record name | 3-Cyano-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.